Oral Bioavailability Potential: Physicochemical Profile vs. Lipinski and Veber Benchmarks
The target compound exhibits a clogP of 3.11 and a tPSA of 90.38 Ų, fully satisfying both the Lipinski Rule of Five (MW <500, clogP ≤5, HBD ≤5, HBA ≤10) and the Veber rule (tPSA ≤140 Ų, rotatable bonds ≤10) [1]. This profile is consistent with favorable oral absorption and membrane permeability. In contrast, the closely related 2-fluorobenzyl analog (MW 385) carries additional lipophilic bulk that would elevate clogP, while the 3-chlorobenzyl analog (MW 401) introduces further hydrophobicity that may reduce aqueous solubility. The unsubstituted benzyl group of the target compound thus represents a deliberate balance between lipophilicity and polarity.
| Evidence Dimension | Computed physicochemical properties relevant to oral bioavailability |
|---|---|
| Target Compound Data | clogP: 3.11; tPSA: 90.38 Ų; MW: 367.34; HBD: 1; HBA: 7; RB: 3 [1] |
| Comparator Or Baseline | Lipinski Rule of Five thresholds: clogP ≤5, MW ≤500, HBD ≤5, HBA ≤10. Veber rule: tPSA ≤140 Ų, RB ≤10. Comparator 2-fluorobenzyl analog (CAS 941930-98-9): MW 385 . Comparator 3-chlorobenzyl analog (CAS 941973-73-5): MW 401 . |
| Quantified Difference | Target compound MW is 18 Da lower than the 2-fluorobenzyl analog and 34 Da lower than the 3-chlorobenzyl analog. Target logP is predicted to be 0.3–0.8 units lower than the halogenated congeners based on additive fragment contributions. |
| Conditions | In silico prediction (clogP method unspecified); structural comparison based on MW and substituent effects |
Why This Matters
For procurement decisions, the favorable physicochemical profile of this compound increases the probability of assay compatibility and oral bioavailability in downstream in vivo studies, distinguishing it from heavier, more lipophilic analogs that may exhibit poorer solubility and higher non-specific binding.
- [1] Sildrug Database. EOS29801: clogP 3.11, tPSA 90.38 Ų. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS29801/ View Source
